Ethyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate
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Overview
Description
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is a complex heterocyclic compound This compound is characterized by its unique thiazoloquinazoline core, which is a fused ring system combining thiazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the construction of the quinazoline moiety
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Quinazoline Moiety Construction: The quinazoline ring is often constructed through a condensation reaction between an anthranilic acid derivative and a formamide derivative.
Final Assembly: The thiazole and quinazoline intermediates are then fused together through a cyclization reaction, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl esters.
Scientific Research Applications
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate: Lacks the sulfanylidene group, resulting in different chemical reactivity and biological activity.
Methyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10N2O3S2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-18-12(17)9-10-14-11(16)7-5-3-4-6-8(7)15(10)13(19)20-9/h3-6H,2H2,1H3,(H,14,16) |
InChI Key |
SCNUEYPNYMTJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
Origin of Product |
United States |
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